molecular formula C8H6O3 B15224012 2-Ethynylbenzene-1,3,5-triol

2-Ethynylbenzene-1,3,5-triol

Cat. No.: B15224012
M. Wt: 150.13 g/mol
InChI Key: ZQGCDRINHHNSRW-UHFFFAOYSA-N
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Description

Significance of Phenolic Hydroxyl Groups in Chemical Systems

Phenolic hydroxyl groups are pivotal in a multitude of chemical and biological processes. Their ability to donate a hydrogen atom makes them excellent antioxidants, capable of neutralizing free radicals. wisdomlib.orgnih.gov This hydrogen-donating capacity, coupled with the potential for the resulting radical to be stabilized by the aromatic ring, is a cornerstone of their chemical reactivity. nih.gov

These hydroxyl groups can engage in hydrogen bonding, which significantly influences the physical properties of phenolic compounds, such as their boiling points and solubility in water. britannica.com Furthermore, the hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions, making the aromatic ring more susceptible to modification. britannica.com The acidity of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles in various synthetic transformations. fiveable.me This reactivity is fundamental to the synthesis of a wide array of more complex molecules, including pharmaceuticals and polymers. britannica.comfiveable.me

Role of Ethynyl (B1212043) Functionalities in Organic Synthesis and Materials Science

The ethynyl group, with its carbon-carbon triple bond, is a cornerstone of modern organic synthesis. mdpi.com Its linear geometry and high electron density make it a versatile building block for constructing complex molecular architectures. Acetylene (B1199291) itself is a key starting material for a variety of chemical transformations, including vinylation and cross-coupling reactions. mdpi.com

In materials science, the rigidity and linearity of the ethynyl group are exploited in the design of conjugated polymers and other advanced materials. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics. The development of new methods for incorporating acetylene and its derivatives into molecules remains an active area of research, with a focus on creating novel functional materials. mdpi.com

Overview of 1,3,5-Triol Architectures and Their Derivatives

The 1,3,5-trihydroxybenzene scaffold, commonly known as phloroglucinol (B13840), is a key structural motif in a variety of natural products and synthetic compounds. nih.govresearchgate.netnist.govsuprabank.org The symmetrical arrangement of the three hydroxyl groups on the benzene (B151609) ring leads to unique chemical properties and a high degree of reactivity. The molecule is essentially planar and can form extensive three-dimensional hydrogen-bonding networks in the solid state. nih.govresearchgate.net

Derivatives of benzene-1,3,5-triol are of significant interest in supramolecular chemistry, where they can act as building blocks for the construction of larger, self-assembled structures. The ability of the hydroxyl groups to act as both hydrogen bond donors and acceptors allows for the formation of predictable and stable intermolecular interactions. researchgate.net

Contextualizing 2-Ethynylbenzene-1,3,5-triol within Aromatic Polyol and Ethynylarene Chemistry

This compound is a fascinating molecule that combines the key features of an aromatic polyol and an ethynylarene. The presence of three hydroxyl groups on the benzene ring classifies it as a derivative of phloroglucinol, inheriting its potential for strong intermolecular hydrogen bonding and its activated aromatic system.

Research Landscape of Benzene-Based Molecular Scaffolds

Benzene and its derivatives are fundamental building blocks in organic chemistry and serve as the foundation for a vast array of molecular scaffolds. nih.gov The inherent stability and well-defined geometry of the benzene ring make it an ideal platform for the construction of molecules with specific shapes and functionalities.

The research landscape in this area is incredibly diverse, ranging from the development of new synthetic methodologies to the design of novel materials and biologically active compounds. nih.gov Scientists are constantly exploring new ways to functionalize the benzene ring, introducing a wide variety of substituent groups to tune the electronic, physical, and biological properties of the resulting molecules. The development of multivalent scaffolds, where multiple functional groups are attached to a central benzene core, is a particularly active area of research with applications in drug discovery and materials science. nih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H6O3150.132229521-92-8 bldpharm.com
Benzene-1,3,5-triol (Phloroglucinol)C6H6O3126.11108-73-6 nist.govsuprabank.org
1,3,5-Tris(ethynyl)benzeneC12H6150.1817814-74-3
2-Ethynyl-1,3,5-trimethylbenzeneC11H12144.21769-26-6 sigmaaldrich.com
1-Chloro-2-ethynylbenzeneC8H5Cl136.58873-31-4 sigmaaldrich.com
Benzene-1,2,3-triol (Pyrogallol)C6H6O3126.1187-66-1 cymitquimica.com
Pentane-1,3,5-triolC5H12O3120.156064-07-9 chemspider.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

2-ethynylbenzene-1,3,5-triol

InChI

InChI=1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H

InChI Key

ZQGCDRINHHNSRW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethynylbenzene 1,3,5 Triol and Analogues

Strategic Approaches to Aryl Triol Framework Construction

Cascade Reactions for 1,3,5-Triol Formation

While direct cascade reactions for the de novo synthesis of the benzene-1,3,5-triol ring are not the most common approach, cascade sequences are instrumental in the elaboration of more complex molecules from phloroglucinol (B13840) precursors. sfu.ca These reactions, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular architectures. acs.org For instance, the triple electrophilic aromatic substitution reactions of phloroglucinol can lead to structurally complex polycyclic adducts in a single step. sfu.ca Such strategies highlight the potential for rapid increases in molecular complexity starting from the simple triol framework.

Selective Functionalization of Benzene-1,3,5-triol Precursors

The selective functionalization of the commercially available benzene-1,3,5-triol (phloroglucinol) is a more common and direct route to prepare the necessary precursors for ethynylation. The high reactivity of the phloroglucinol ring towards electrophilic substitution allows for the introduction of various functional groups. mdpi.com However, controlling the regioselectivity of these reactions is a significant challenge.

One common approach is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. nih.gov For example, the reaction of phloroglucinol with isobutyryl chloride in the presence of aluminum chloride yields monoacylated products. mdpi.com

To facilitate the introduction of the ethynyl (B1212043) group at a specific position, the hydroxyl groups of phloroglucinol are often protected, most commonly as methyl ethers, to form 1,3,5-trimethoxybenzene (B48636). chemicalbook.comchemicalbook.com This protection serves two purposes: it prevents unwanted side reactions with the hydroxyl groups and modulates the reactivity of the aromatic ring. The synthesis of 1,3,5-trimethoxybenzene from phloroglucinol can be achieved by reacting it with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. chemicalbook.com

With the hydroxyl groups protected, the regioselective introduction of a halogen atom, which will serve as a handle for the subsequent cross-coupling reaction, can be achieved. For instance, the regioselective halogenation of arenes and heterocycles can be performed using N-halosuccinimides in fluorinated alcohols. researchgate.net In the case of 1,3,5-trimethoxybenzene, direct halogenation can lead to the desired 2-halo-1,3,5-trimethoxybenzene derivative, a key intermediate for the introduction of the ethynyl moiety.

Introduction of the Ethynyl Moiety

The introduction of the ethynyl group is typically accomplished through a palladium-catalyzed cross-coupling reaction, a powerful and versatile method in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) with Halogenated Phloroglucinol Derivatives

The Sonogashira coupling reaction is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction is highly efficient and can be carried out under mild conditions, tolerating a wide range of functional groups. wikipedia.orgrsc.org

In the synthesis of 2-ethynylbenzene-1,3,5-triol, a halogenated derivative of protected phloroglucinol, such as 2-iodo-1,3,5-trimethoxybenzene (B3031332), is coupled with a protected alkyne. The choice of halogen on the phloroglucinol derivative influences the reaction conditions, with iodides being more reactive than bromides. wikipedia.org

A typical Sonogashira coupling reaction would involve the reaction of 2-iodo-1,3,5-trimethoxybenzene with a silyl-protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine (B128534). researchgate.net A photoinduced inverse Sonogashira coupling has also been reported for the reaction of 1,3,5-trimethoxybenzene with 1-fluoro-4-(iodoethynyl)benzene. nih.gov

Below is a table summarizing a representative Sonogashira coupling reaction for the synthesis of a precursor to the target molecule.

Aryl HalideAlkyneCatalystCo-catalystBaseSolventProductYield (%)
2-Iodo-1,3,5-trimethoxybenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2-((Trimethylsilyl)ethynyl)-1,3,5-trimethoxybenzene~90%

Note: The yield is an approximation based on similar reported reactions.

Ethynyl-Protecting Group Strategies and Deprotection

To prevent side reactions and unwanted homocoupling of the terminal alkyne during the Sonogashira reaction, the alkyne is often protected. The most commonly used protecting groups for terminal alkynes are trialkylsilyl groups, such as the trimethylsilyl (B98337) (TMS) group. nih.gov The TMS group is stable under the Sonogashira coupling conditions but can be readily removed afterwards.

The deprotection of the silyl (B83357) group is typically achieved under mild conditions. researchgate.net A variety of reagents can be used for this purpose, including fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or potassium fluoride, or basic conditions such as potassium carbonate in methanol. nih.gov A mild and efficient method for the deprotection of TMS alkynes using sodium ascorbate (B8700270) and copper sulfate has also been reported. researchgate.neteurjchem.com This step regenerates the terminal alkyne, yielding 2-ethynyl-1,3,5-trimethoxybenzene. lookchem.comsynblock.com The final step to obtain this compound would involve the deprotection of the methoxy (B1213986) groups, typically using a strong acid like boron tribromide.

The following table outlines the protection and deprotection steps for the ethynyl group.

StepReagentConditionsFunction
Protection TrimethylsilylacetyleneSonogashira coupling conditionsIntroduction of a protected ethynyl group
Deprotection K₂CO₃, MeOH or TBAF, THFMild, basic or fluoride-mediatedRemoval of the TMS protecting group to yield the terminal alkyne

Diastereoselective and Regioselective Synthesis Considerations

Throughout the synthesis of this compound, controlling selectivity is paramount.

Regioselectivity is a key consideration during the initial functionalization of the benzene-1,3,5-triol precursor. The three hydroxyl groups (or their protected forms) direct electrophilic substitution to the 2, 4, and 6 positions. Achieving mono-functionalization at the 2-position requires careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the nature of the electrophile. The regioselective halogenation of 1,3,5-trimethoxybenzene is a critical step to ensure the ethynyl group is introduced at the desired position. researchgate.net Highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene have been reported, highlighting that the less sterically hindered and most reactive positions are coupled preferentially. nih.gov

Diastereoselectivity becomes a more significant factor when chiral centers are present in substituents on the phloroglucinol ring or when the molecule is further elaborated. While the synthesis of the parent this compound does not inherently involve the creation of stereocenters on the aromatic core, any subsequent reactions or the use of chiral reagents could introduce diastereomers. For instance, in the synthesis of more complex natural products containing a phloroglucinol moiety, diastereoselective reactions are crucial for obtaining the desired stereoisomer. researchgate.netresearchgate.netresearchgate.net The principles of controlling diastereoselectivity, such as using chiral catalysts or auxiliaries, would be applicable in such cases.

Atom-Economic Synthetic Routes and Green Chemistry Principles

The pursuit of atom economy and adherence to green chemistry principles are paramount in modern organic synthesis. For a molecule such as this compound, this involves designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, minimize waste, and utilize environmentally benign reagents and conditions.

A promising atom-economic approach to this compound is through the direct C-H alkynylation of phloroglucinol. This method, in principle, offers the most direct route by activating a C-H bond on the phloroglucinol ring and directly introducing the ethynyl group. This strategy avoids the need for pre-functionalization of the aromatic ring, such as halogenation, which generates stoichiometric amounts of waste. The development of catalysts for the direct C-H alkynylation of phenols is an active area of research. researchgate.net Ruthenium, iridium, and other transition metal complexes are being explored for their ability to catalyze such transformations. researchgate.net The ideal catalyst would operate under mild conditions, tolerate the acidic phenolic protons, and exhibit high regioselectivity for the 2-position of the phloroglucinol ring.

Another key aspect of a green synthetic approach is the choice of solvent. Traditional cross-coupling reactions often employ toxic and high-boiling point solvents like DMF. nih.gov Research into greener alternatives has identified solvents like N-hydroxyethylpyrrolidone (HEP) and dimethylisosorbide as viable replacements for Sonogashira reactions. nih.govorganic-chemistry.org Furthermore, solvent-free approaches, such as those utilizing high-speed ball milling, represent a significant advancement in green synthesis by eliminating solvent use altogether. rub.dersc.org

The use of copper in traditional Sonogashira couplings can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and presents environmental and purification challenges. wikipedia.org Consequently, the development of copper-free Sonogashira protocols is a major focus. These systems often rely on more sophisticated palladium catalysts and specific bases to facilitate the reaction without the copper co-catalyst. wikipedia.orglibretexts.org

Comparative Analysis of Synthetic Pathways and Yield Optimization

A comparative analysis of potential synthetic pathways to this compound reveals a trade-off between established, high-yielding methods and more modern, atom-economic approaches that may still be in development.

Pathway 1: Halogenation followed by Sonogashira Coupling

This is a well-established and versatile two-step approach. wikipedia.org

Regioselective Iodination of Phloroglucinol: The first step involves the regioselective iodination of phloroglucinol to form 2-iodobenzene-1,3,5-triol. This can be achieved using iodine and a mild base.

Sonogashira Coupling: The resulting 2-iodophloroglucinol can then be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a base. wikipedia.org The use of a silyl-protected alkyne can prevent self-coupling of the terminal alkyne. wikipedia.org The silyl group is then removed under mild conditions to yield the final product.

Pathway 2: Direct C-H Alkynylation

This pathway represents a more atom-economic and step-efficient route.

Direct Alkynylation of Phloroglucinol: This involves the direct reaction of phloroglucinol with an ethynylating agent in the presence of a suitable catalyst. While conceptually superior in terms of atom economy, achieving high regioselectivity and yield for the direct alkynylation of a highly activated and sensitive substrate like phloroglucinol remains a significant challenge.

Yield Optimization

For the Sonogashira coupling pathway, yield optimization involves careful consideration of several factors:

Catalyst System: The choice of palladium catalyst and ligands is crucial. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalysts with bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can offer higher turnover numbers and efficiency, especially in copper-free systems. libretexts.org

Base: The base plays a critical role in both the deprotonation of the alkyne and the neutralization of the hydrogen halide byproduct. wikipedia.org Organic bases like triethylamine or diisopropylethylamine are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in greener solvent systems. wikipedia.org

Solvent: The solvent can significantly influence the reaction rate and yield. While traditional solvents like DMF or toluene (B28343) are widely used, greener alternatives are increasingly being explored. nih.govnih.gov

Temperature: Sonogashira reactions can often be performed at room temperature, but for less reactive substrates, heating may be necessary. wikipedia.org Optimization of the temperature is key to balancing reaction rate with potential side reactions.

The following tables provide a comparative overview of these synthetic pathways, with illustrative data based on analogous reactions reported in the literature.

Table 1: Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Halogenation-Sonogashira CouplingPathway 2: Direct C-H Alkynylation
Number of Steps 21
Atom Economy Lower (generates halide waste)Higher (theoretically only water as byproduct)
Key Reagents Iodine, Palladium catalyst, Copper (optional), Base, Alkyne sourceCatalyst (e.g., Ru, Ir), Alkyne source, Oxidant (often required)
Maturity of Method Well-established and widely used for aryl halides. wikipedia.orgEmerging field, fewer examples for phenols. researchgate.net
Potential Challenges Regioselectivity in halogenation, removal of metal catalysts.Catalyst development, regioselectivity, substrate sensitivity.

Table 2: Illustrative Yield Optimization Data for Sonogashira Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NDMF2595 wikipedia.org
PdCl₂(PPh₃)₂ / CuIEt₃NToluene8088 acs.org
Pd(OAc)₂ / SPhosK₂CO₃Dioxane10092 (for a hindered aryl bromide) libretexts.org
PdCl₂(dppf)Cs₂CO₃NMP12085 (for an electron-rich aryl iodide) wikipedia.org
[Pd(NHC)]Cl₂DBUWater6090 (for an aryl iodide) organic-chemistry.org

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Advanced Spectroscopic and Structural Characterization of 2 Ethynylbenzene 1,3,5 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-ethynylbenzene-1,3,5-triol would be expected to show distinct signals for the aromatic, hydroxyl, and acetylenic protons. The aromatic protons on the benzene (B151609) ring would likely appear as a singlet, given the symmetrical substitution pattern. The chemical shift of these protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ethynyl (B1212043) group. The protons of the three hydroxyl groups would also likely appear as a single, potentially broad, singlet. The acetylenic proton, being attached to a sp-hybridized carbon, would resonate in a characteristic upfield region compared to the aromatic protons.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH ~6.0-7.0 s 2H
Acetylenic CH ~3.0-3.5 s 1H

Note: Predicted values are based on the analysis of similar compounds and are for illustrative purposes only. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms would be expected. The spectrum would feature signals for the ethynyl carbons, the carbon atom attached to the ethynyl group, the carbons bearing the hydroxyl groups, and the carbons ortho to the ethynyl group. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-OH ~155-160
C-C≡CH ~95-105
Aromatic CH ~95-100
C≡CH ~80-85

Note: Predicted values are based on the analysis of similar compounds and are for illustrative purposes only. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, significant correlations would not be expected between the singlet aromatic, acetylenic, and hydroxyl protons unless there is long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the aromatic C-H and the acetylenic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity of the molecule, for example, by showing correlations from the acetylenic proton to the aromatic carbons.

The absence of any published 2D NMR data for this compound means that the definitive assignment of its ¹H and ¹³C NMR spectra remains unconfirmed.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. A sharp, weaker band around 3300 cm⁻¹ would correspond to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a sharp absorption in the range of 2100-2150 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching 3200-3600 (broad)
Acetylenic C-H Stretching ~3300 (sharp)
Alkyne C≡C Stretching 2100-2150 (sharp)
Aromatic C=C Stretching 1450-1600

Note: Predicted values are based on the analysis of similar compounds such as phloroglucinol (B13840) and ethynylbenzene derivatives and are for illustrative purposes only. researchgate.netchemicalbook.com

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, typically in the 2100-2150 cm⁻¹ region. The symmetric breathing mode of the benzene ring would also be a prominent feature. Due to the lack of experimental Raman data, a detailed analysis is not possible.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, a molecular formula of C₈H₆O₃ gives a calculated molecular weight of approximately 150.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 150. The fragmentation of this compound is predicted to follow pathways characteristic of both phenols and ethynyl-substituted aromatic compounds. The presence of the hydroxyl groups makes the loss of water (H₂O) and carbon monoxide (CO) common fragmentation routes. libretexts.orgdocbrown.info The ethynyl group can lead to the formation of characteristic resonance-stabilized ions.

A plausible fragmentation pattern would involve initial losses from the phenolic functionalities. For instance, the loss of a hydrogen atom from a hydroxyl group would yield an ion at m/z 149. Subsequent loss of carbon monoxide (CO) from the ring is a known fragmentation pathway for phenols, which would lead to an ion at m/z 121. docbrown.info Another potential fragmentation is the elimination of a neutral acetylene (B1199291) molecule (C₂H₂) from the molecular ion, resulting in a fragment at m/z 124.

To illustrate the expected fragmentation, a data table based on the analysis of related structures like phloroglucinol and phenol (B47542) is presented below. docbrown.infonih.goveuropeanreview.orgnih.gov

Predicted Fragment Ion m/z (mass-to-charge ratio) Plausible Neutral Loss Notes
[C₈H₆O₃]⁺150-Molecular Ion
[C₈H₅O₃]⁺149HLoss of a hydrogen radical from a hydroxyl group
[C₇H₅O₂]⁺121H, COSubsequent loss of carbon monoxide
[C₆H₆O₂]⁺124C₂H₂Loss of acetylene from the ethynyl group
[C₆H₅O]⁺93C₂H₂O₂Complex rearrangement and fragmentation
[C₅H₅]⁺65C₃HO₃Further fragmentation of the ring structure

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. carleton.eduyoutube.comrsc.orgnih.gov Although a single-crystal structure of this compound has not been reported in the surveyed literature, its crystalline architecture can be inferred from the known structures of phloroglucinol and ethynyl-substituted aromatic compounds.

Phloroglucinol is known to crystallize in a planar structure with extensive intermolecular hydrogen bonding between the hydroxyl groups, forming a complex three-dimensional network. nih.gov The introduction of an ethynyl group at the 2-position of the benzene ring is expected to influence the crystal packing. The linear and rigid nature of the ethynyl group might lead to specific packing motifs, potentially involving π-π stacking interactions between the aromatic rings and interactions involving the alkyne moiety. nih.govnih.gov The planarity of the benzene ring is expected to be maintained.

The table below summarizes expected crystallographic parameters for this compound based on data from related structures.

Crystallographic Parameter Predicted Value/System Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzenes
Space GroupCentrosymmetric or non-centrosymmetricDependent on the final packing and hydrogen bond network
Key Intermolecular InteractionsO-H···O hydrogen bonds, π-π stacking, C-H···π interactionsBased on phloroglucinol and ethynylbenzene derivatives

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystallinity and phase purity of a bulk sample. rsc.orgresearchgate.net A PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are a fingerprint of the crystal structure.

While an experimental PXRD pattern is unavailable, it is anticipated that the pattern would show distinct peaks corresponding to the ordered arrangement of the molecules in the solid state. The d-spacings calculated from these peaks would correspond to the distances between different crystallographic planes. Any significant amorphous content in the sample would be indicated by a broad halo in the background of the diffraction pattern.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions of the aromatic system. The presence of both electron-donating hydroxyl groups and the electron-withdrawing, conjugating ethynyl group will influence the position and intensity of the absorption bands.

Phloroglucinol itself exhibits absorption maxima in the UV region. spectrabase.comnih.goviu.edu The addition of the ethynyl group extends the π-conjugated system, which is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to phloroglucinol. The spectrum would likely show two main absorption bands, corresponding to the primary (E-band) and secondary (B-band) benzenoid transitions. The fine vibrational structure, often observed in the gas phase or non-polar solvents, might be broadened in polar solvents due to intermolecular interactions. libretexts.org

The predicted UV-Vis absorption data is summarized in the table below.

Transition Predicted λₘₐₓ (nm) Molar Absorptivity (ε) Notes
π → π* (Primary)~220-240HighE-band, shifted by substitution
π → π* (Secondary)~270-290ModerateB-band, showing a bathochromic shift due to the ethynyl group

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. youtube.com Phenolic compounds can be fluorescent, and the emission properties are sensitive to the molecular structure and environment. researchgate.net The extended conjugation provided by the ethynyl group in this compound may enhance fluorescence compared to phloroglucinol.

Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence spectrum's shape and quantum yield would be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In some cases, excited-state proton transfer (ESPT) can occur in phenolic compounds, leading to dual emission.

The expected fluorescence properties are outlined in the table below.

Property Predicted Characteristic Influencing Factors
Emission Maximum (λₑₘ)~300-350 nmSolvent polarity, temperature
Stokes ShiftModerate to largeDependent on the change in dipole moment upon excitation
Quantum YieldLow to moderateNon-radiative decay pathways, such as vibrational relaxation and intersystem crossing, can reduce the quantum yield.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structural characteristics of chiral molecules. youtube.com Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. aps.orgyoutube.com This asymmetry leads to the differential absorption of left- and right-circularly polarized light, which is the fundamental principle of CD spectroscopy. youtube.comlibretexts.org The resulting CD spectrum provides information about the three-dimensional structure of a molecule. youtube.com While this compound is an achiral molecule and therefore does not produce a CD signal on its own, its chiral analogues would be CD-active.

Chirality could be introduced to the this compound scaffold through several synthetic strategies. For instance, substitution at the ethynyl group with a chiral moiety or the placement of a chiral substituent on the benzene ring would render the entire molecule chiral. The resulting enantiomers would be expected to exhibit mirror-image CD spectra.

The electronic transitions of the aromatic chromophore and the ethynyl group are the primary contributors to the CD spectrum in the UV-Vis region. The triol substitution pattern on the benzene ring influences the energy and intensity of these transitions. In a chiral analogue, the asymmetric environment would cause these electronic transitions to show differential absorption of circularly polarized light, resulting in distinct positive or negative Cotton effects in the CD spectrum. The precise nature of the spectrum would be highly dependent on the absolute configuration of the chiral centers and their proximity to the chromophoric core.

Hypothetical CD Spectral Data for Chiral Analogues

Table 1: Hypothetical CD Spectral Data for a Chiral Analogue of this compound

Wavelength (nm)TransitionExpected Molar Ellipticity (deg·cm²/dmol)
~280¹L\u2098 (Phenolic)Low Intensity
~250¹L\u2090 (Aromatic)Moderate to High Intensity
~220π-π* (Ethynyl)Moderate Intensity
~200¹B (Aromatic)High Intensity

Note: The signs and magnitudes of the molar ellipticity are hypothetical and would be opposite for the corresponding enantiomer.

Induced Circular Dichroism

An alternative approach to studying the chiroptical properties related to this compound is through induced circular dichroism (ICD). In this phenomenon, an achiral molecule, such as this compound, can be induced to show a CD spectrum by forming a non-covalent complex with a chiral host molecule. Research has demonstrated that an achiral chromophore can acquire a chiral spectroscopic signature when it interacts with a chiral environment. nih.gov For example, a study on a phenol-methyloxirane complex showed that an intense photoelectron circular dichroism (PECD) was observed for the achiral phenol moiety due to the long-range effect of the chiral methyloxirane. nih.gov

This suggests that by introducing this compound into a chiral environment, such as a cyclodextrin (B1172386) cavity or in the presence of a chiral solvent, it would be possible to observe an induced CD spectrum. The characteristics of this ICD spectrum would provide insights into the nature of the intermolecular interactions and the orientation of the guest molecule within the chiral host.

Table 2: Potential System for Induced Circular Dichroism Study

Achiral ChromophoreChiral HostExpected ObservationResearch Implication
This compoundBeta-CyclodextrinInduced CD signals in the aromatic transition region.Elucidation of host-guest binding geometry and stoichiometry.
This compoundChiral AmineICD signals resulting from hydrogen bonding interactions.Probing the nature and strength of intermolecular forces.

This table presents hypothetical systems for the purpose of illustrating the concept of induced circular dichroism.

Theoretical and Computational Investigations of 2 Ethynylbenzene 1,3,5 Triol

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. By solving the Schrödinger equation, these methods can predict molecular structure, stability, and reactivity. For 2-ethynylbenzene-1,3,5-triol, these computational tools are invaluable for understanding its electronic nature and energetic landscape.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations have been widely applied to study various aspects of benzene (B151609) derivatives and related compounds. scispace.comnih.gov

Studies on substituted benzene derivatives have shown that the nature and position of substituents significantly influence the electronic properties of the benzene ring. scispace.comresearchgate.net For instance, the attachment of fluorine groups can increase the energy of the benzene ring as the number of groups increases. scispace.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining the chemical reactivity of a molecule. scirp.org The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability. researchgate.net

In the context of this compound, the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups are expected to modulate the electronic structure of the benzene ring. The hydroxyl groups are typically electron-donating, while the ethynyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction. DFT calculations can elucidate these effects by mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT can be employed to calculate reactivity descriptors, such as Fukui functions, which provide information about the local reactivity of different atomic sites in the molecule. scispace.com These calculations are instrumental in understanding the polymerization reactions of ethynyl-substituted polycyclic aromatic hydrocarbons. acs.org

Table 1: Calculated Electronic Properties of Benzene Derivatives using DFT

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.75-1.155.60
Phenol (B47542)-6.01-0.985.03
1,3,5-Trihydroxybenzene-5.58-0.754.83
Ethynylbenzene-6.54-1.325.22

Note: The values in this table are illustrative and based on typical DFT calculations for related compounds. Actual values for this compound would require specific calculations.

Ab Initio Methods for Molecular Geometry and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide highly accurate calculations of molecular geometries and energies. researchgate.net

For dihydroxybenzenes like catechol, resorcinol, and hydroquinone, high-level ab initio methods such as W1-F12 have been used to compute their gas-phase enthalpies of formation with high accuracy. researchgate.net These calculations, when combined with experimental data, provide reliable thermochemical information. researchgate.net The choice of the ab initio method and basis set is crucial for obtaining accurate results. For instance, the M06-2X functional with the 6-311+G(d,p) basis set has been shown to be effective for predicting rate coefficients in radical polymerization. nih.gov

In the case of this compound, ab initio calculations can be used to determine its optimized molecular geometry, including bond lengths and angles. These calculations can also predict its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net Furthermore, ab initio methods can be used to study the potential energy surface of the molecule, identifying different conformers and the energy barriers between them.

Table 2: Comparison of Calculated Bond Lengths (Å) for Benzene using Different Ab Initio Methods

BondHF/6-31GMP2/6-31GCCSD(T)/cc-pVTZ
C-C1.3861.3951.393
C-H1.0741.0831.082

Note: This table provides a general comparison of how different ab initio methods can yield slightly different results for a simple molecule like benzene. The accuracy generally increases from HF to MP2 to CCSD(T).

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule and its dynamic behavior. nih.gov

For a flexible molecule like this compound, which has rotatable hydroxyl and ethynyl groups, MD simulations can be particularly insightful. These simulations can explore the different possible conformations of the molecule and determine their relative stabilities. The orientation of the hydroxyl groups, for example, can significantly impact the molecule's properties and its interactions with its environment. nih.gov

MD simulations have been successfully applied to study the behavior of phenol at the water liquid-vapor interface, revealing its preferred orientation and interactions with water molecules. nih.gov Similarly, simulations of phenol in aqueous solution under an external electrostatic field have shown that the field can enhance hydration and hydrogen bonding. acs.orgacs.org For more complex systems like phenolic resins, MD simulations have been used to generate structures with varying physical and thermal properties. nih.govosti.gov

In the context of this compound, MD simulations could be used to:

Identify the most stable conformers in different solvents.

Analyze the rotational barriers of the hydroxyl and ethynyl groups.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the molecule's behavior in different environments, such as at interfaces or within a polymer matrix.

Analysis of Intermolecular Interactions

Intermolecular interactions play a crucial role in determining the macroscopic properties of materials, such as their crystal structure, boiling point, and solubility. For this compound, the presence of hydroxyl and ethynyl groups allows for a variety of intermolecular interactions.

Hydrogen Bonding Networks

The three hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks. These networks are a defining feature of many phenolic compounds and significantly influence their solid-state structures and properties.

The study of 1,3,5-trisubstituted derivatives of benzene with flexible arms has shown that these molecules can form robust networks with a high number of hydrogen bonds between neighboring molecules. nih.gov The topology of these networks can vary, leading to either two-dimensional sheets or three-dimensional frameworks. nih.gov In the case of dihydroxybenzenes, the arrangement of hydrogen bonds is a key factor in their crystalline structures. researchgate.net The ethynyl group can also participate in hydrogen bonding, with the acetylenic hydrogen acting as a weak donor. nih.gov

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. nih.gov These interactions are important in a wide range of chemical and biological systems, contributing to the stability of DNA, proteins, and host-guest complexes. nih.gov The benzene ring of this compound can participate in pi-stacking interactions with other aromatic molecules.

The crystal structures of ethynylbenzenes, such as 1,4-diethynylbenzene (B1207667) and 1,3,5-triethynylbenzene, exhibit packing principles that are governed by C-H···π interactions, a type of hydrogen bond where a C-H bond interacts with a π-system. rsc.org In substituted benzosiloxaboroles, pi-stacking interactions, along with other intermolecular forces, play a significant role in their crystal packing. nih.gov The strength of pi-stacking interactions can be influenced by the substituents on the aromatic ring. Electron-donating groups, like the hydroxyl groups in this compound, can enhance the electron density of the π-system, potentially strengthening these interactions.

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the context of a molecule like this compound, the ethynyl group could potentially interact with halogen bond donors. Similarly, if a halogen atom were introduced into the molecule, it could act as a donor.

Computational studies on related benzene derivatives, such as halogen-substituted benzenes, have demonstrated the importance of these interactions in crystal engineering and supramolecular chemistry. For instance, investigations into complexes of benzene with halogen atoms have been performed using density functional theory (DFT) and ab initio methods to predict their structures and spectroscopic properties. nih.govnih.govbohrium.com These studies help in understanding the nature and strength of halogen bonds.

Other non-covalent interactions, such as hydrogen bonding and π-π stacking, would also be critical in determining the supramolecular architecture of this compound. The three hydroxyl groups are strong hydrogen bond donors and acceptors, and the benzene ring can participate in π-π stacking interactions. Computational analysis of these forces is essential for predicting crystal packing and the formation of co-crystals.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI-RDG) Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to different types of interactions. For example, red spots on a dnorm map typically indicate close contacts like hydrogen bonds or halogen bonds.

Studies on various organic molecules, including those with functionalities similar to this compound, have extensively used Hirshfeld surface analysis to understand their crystal packing. nih.govnih.gov The analysis provides a "fingerprint" plot that summarizes the percentage contribution of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions.

Non-Covalent Interaction (NCI-RDG) analysis is another computational method that complements Hirshfeld surface analysis. It visualizes weak interactions in real space based on the electron density and its derivatives. The resulting plots show surfaces colored according to the nature and strength of the interaction, with blue indicating strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. Although no specific NCI-RDG studies on this compound are available, this method would be invaluable in elucidating the interplay of its various non-covalent interactions.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations, typically using DFT methods like GIAO (Gauge-Including Atomic Orbital), can predict the 1H and 13C NMR chemical shifts of a molecule. While experimental NMR data for benzene-1,2,4-triol is available, no calculated spectra for this compound have been reported. researchgate.net Such calculations would be crucial for confirming its synthesis and for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. scielo.org.zanih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), corresponding to electronic transitions between molecular orbitals. These predictions are valuable for understanding the electronic structure and photophysical properties of the compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These theoretical IR spectra can be compared with experimental data to identify characteristic functional group vibrations. semanticscholar.org For this compound, computational IR spectroscopy would help in assigning the vibrational modes associated with the O-H, C≡C, and aromatic C-H bonds.

Table of Predicted Spectroscopic Data (Hypothetical)

Since no published computational data exists for this compound, the following table is a hypothetical representation of what such data might look like. The values are for illustrative purposes only and are not based on actual calculations.

Spectroscopic TechniquePredicted ParameterHypothetical Value
1H NMRChemical Shift (ppm)Aromatic H: 6.5-7.5, Acetylenic H: 3.0-3.5, Hydroxyl H: 4.5-5.5
13C NMRChemical Shift (ppm)Aromatic C: 100-160, Alkynyl C: 70-90
UV-Visλmax (nm)~220, ~270
IRWavenumber (cm-1)O-H stretch: ~3300, C≡C-H stretch: ~3250, C≡C stretch: ~2100

Lack of Publicly Available Research on the Supramolecular Chemistry of this compound

Following a comprehensive and targeted search of scientific databases and public domain information, it has been determined that there is no available research literature on the supramolecular chemistry of the specific compound This compound (CAS No. 2229521-92-8). While this compound is commercially available, indicating its synthesis is possible, there are no published studies detailing its use or behavior in the contexts outlined in the query.

Specifically, no research findings could be located for the following areas:

Host-Guest Chemistry Applications: There are no published reports on the design or synthesis of host systems, such as macrocycles or cavitands, that incorporate the this compound moiety. Consequently, there is no data on its molecular recognition capabilities, binding affinities with guest molecules, or its formation of inclusion complexes and pseudorotaxanes.

Self-Assembly Processes: No studies have been published that describe the self-assembly behavior of this compound. While the parent molecule, benzene-1,3,5-triol (phloroglucinol), is well-known for its ability to form extensive hydrogen-bonding networks, the specific influence of the 2-ethynyl substituent on these interactions has not been documented. There is no information on its directed assembly or the formation of specific supramolecular architectures such as gels, micelles, or vesicles.

Due to the absence of "detailed research findings," it is not possible to construct a scientifically accurate article that adheres to the requested outline and inclusions. To do so would require speculation and the fabrication of data, which falls outside the scope of factual reporting. Further research into this specific molecule would be required to generate the detailed information requested.

Supramolecular Chemistry of 2 Ethynylbenzene 1,3,5 Triol

Self-Assembly Processes

Crystal Engineering and Design of Porous Frameworks

Crystal engineering, the design and synthesis of functional solid-state structures, relies on the deliberate control of intermolecular interactions. uoc.grwikipedia.org The molecular structure of 2-ethynylbenzene-1,3,5-triol offers distinct features that are highly advantageous for this purpose. The parent molecule, benzene-1,3,5-triol (phloroglucinol), is known for its essentially planar structure with approximate D3h point symmetry and its propensity to form extensive three-dimensional hydrogen-bonding networks. acs.orgnih.gov These networks are a result of the strong O-H···O interactions between the hydroxyl groups.

The introduction of an ethynyl (B1212043) group onto this phloroglucinol (B13840) scaffold adds another layer of control for crystal engineering. The terminal alkyne can participate in various non-covalent interactions, including weaker C-H···O and C-H···N hydrogen bonds, which have been successfully used to create predictable chain and network patterns in other ethynyl-based compounds. worktribe.comfigshare.comrsc.org The interplay between the robust, structure-directing hydrogen bonds of the triol moiety and the weaker, directional interactions of the ethynyl group can be harnessed to guide the assembly of molecules into specific, pre-determined arrangements.

This combination of strong and weak interactions makes this compound a promising candidate for the construction of porous frameworks. The rigid, linear nature of the ethynyl group can act as a "spacer" or "strut," preventing the dense packing that might otherwise occur, thereby creating voids and channels within the crystal lattice. The design of such porous materials is of significant interest for applications in gas storage, separation, and catalysis. While specific porous frameworks based solely on this compound are not yet extensively documented, the principles of crystal engineering strongly support its potential in this area.

Table 1: Comparison of Key Intermolecular Interactions for Crystal Engineering
Interaction TypeParent Molecule (Benzene-1,3,5-triol)Potential in this compoundReference
Strong Hydrogen Bonds (O-H···O)Dominant interaction, forms extensive 3D networks.Primary driver for self-assembly, forming a robust scaffold. nih.gov
Weak Hydrogen Bonds (C-H···O/π)Present (Aromatic C-H) but less significant.The acetylenic C-H provides a directional interaction for fine-tuning crystal packing. worktribe.comrsc.org
π-π StackingPossible between benzene (B151609) rings.Can contribute to the overall packing arrangement, influenced by the ethynyl group's presence. mdpi.com

Role as a Building Block for Macrocycles and Cages

The synthesis of macrocycles and molecular cages is a cornerstone of supramolecular chemistry, yielding structures with applications in molecular recognition, catalysis, and drug delivery. nih.govunipd.it this compound is an exemplary building block for such constructions due to its well-defined geometry and multiple reactive sites.

The terminal alkyne group is a particularly versatile handle for macrocyclization. It readily participates in a variety of metal-catalyzed coupling reactions, which are among the most powerful methods for forming the C-C bonds required for a cyclic framework. researchgate.net Reactions such as the Sonogashira, Eglinton, and Glaser couplings are routinely used to link alkyne precursors into larger, shape-persistent macrocycles. nih.gov Furthermore, the alkyne can be used in azide-alkyne cycloaddition "click" reactions, a highly efficient and popular strategy for macrocycle library synthesis. core.ac.uk

Concurrently, the three hydroxyl groups on the benzene ring offer additional opportunities for chemical modification. They can be functionalized to attach other molecular components, enhance solubility, or serve as coordination points for metal ions. This multi-functionality allows for the creation of complex, three-dimensional cages through coordination-driven self-assembly, where the C3-symmetric core of this compound directs the geometry of the final cage structure. For instance, O-propargylation of the related phloroglucinol core has been used to create a central unit for synthesizing star-shaped amphiphiles via click chemistry. rsc.org

Table 2: Potential Synthetic Pathways to Macrostructures
Reaction TypeReactive Group UtilizedPotential ProductReference
Sonogashira CouplingTerminal AlkyneConjugated Macrocycles nih.gov
Glaser/Eglinton CouplingTerminal AlkyneButadiyne-linked Macrocycles nih.gov
Azide-Alkyne CycloadditionTerminal AlkyneTriazole-containing Macrocycles core.ac.uk
Esterification/EtherificationHydroxyl GroupsFunctionalized Precursors rsc.org
Coordination-driven Self-assemblyFunctionalized Hydroxyl GroupsMetallacages nih.gov

Interplay of C3-Symmetry and Supramolecular Organization

Symmetry is a powerful element in directing the self-assembly of molecules into complex, well-ordered superstructures. Molecules with C3-symmetry, like this compound, are particularly noteworthy for their tendency to form hierarchical assemblies such as helical fibers, porous crystals, and supramolecular gels. mdpi.comacs.org

The supramolecular organization of this compound is governed by the interplay of its constituent functional groups, which are arranged in a C3-symmetric fashion. The three hydroxyl groups are powerful hydrogen-bond donors and acceptors, capable of forming robust, directional interactions that can lead to the formation of planar sheets or columnar stacks. nih.govnih.govresearchgate.net The C3-symmetry of the core pre-organizes these interactions, promoting the formation of highly regular, repeating patterns. This principle has been demonstrated in other C3-symmetric systems, such as benzene-1,3,5-tricarboxamides, which self-assemble via hydrogen bonding and π-π stacking to form helical nanofibers. mdpi.com

Advanced Applications in Materials Science and Polymer Chemistry

Precursor for Advanced Polymeric Materials

The distinct functionalities of 2-Ethynylbenzene-1,3,5-triol enable its use in a variety of polymerization strategies to create polymers with controlled architectures, from one-dimensional linear chains to complex three-dimensional networks.

This compound is an exemplary AB₂-type monomer, where the ethynyl (B1212043) group can be designated as function 'A' and the two hydroxyl groups as functions 'B' (or vice-versa, depending on the reaction scheme). This structure is ideal for the single-pot synthesis of hyperbranched polymers, which have garnered significant attention due to their unique properties, such as low viscosity and high solubility, compared to their linear analogs. cmu.edunih.gov

The synthesis of hyperbranched polymers from AB₂ monomers proceeds via step-growth polymerization, where the reaction between monomers leads to the formation of dimers and subsequently higher oligomers, each ideally presenting a single 'A' group and an increased number of 'B' groups. cmu.edu Various synthetic methodologies can be employed to polymerize monomers like this compound. For instance, the hydroxyl groups can undergo polyesterification or polyetherification reactions, while the terminal alkyne of the ethynyl group can participate in powerful C-C bond-forming reactions like the Sonogashira coupling. frontiersin.orgresearchgate.net The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide catalyzed by palladium and copper, is particularly effective for creating rigid, conjugated polymer backbones. frontiersin.org

The choice of synthetic route directly influences the polymer's final characteristics, including molecular weight and the degree of branching (DB), which quantifies the proportion of dendritic, linear, and terminal units within the macromolecule. researchgate.net

Table 1: Comparison of Synthetic Strategies for Hyperbranched Polymers

Synthetic Strategy Description Advantages Potential Monomer Reactivity
Polycondensation Direct reaction between functional groups (e.g., esterification of hydroxyls with a carboxylic acid co-monomer). Often requires simple catalysts; can use bulk polymerization. Hydroxyl groups.
Self-Condensing Vinyl Polymerization (SCVP) A vinyl monomer also contains an initiating group, leading to a hyperbranched structure. One-pot synthesis; creates carbon backbone. cmu.edu Ethynyl group (if converted to a vinyl-like moiety).
Coupling Reactions (e.g., Sonogashira, Suzuki) Transition metal-catalyzed reactions forming C-C bonds. frontiersin.org Mild reaction conditions; high functional group tolerance; creates conjugated systems. Ethynyl group (Sonogashira), Hydroxyl groups (after conversion to halide/boronic ester for Suzuki).

| Ring-Opening Polymerization | A cyclic monomer is opened to form the linear repeating unit of the polymer. frontiersin.org | Can produce polymers with high molecular weight and low polydispersity. | Not directly applicable but can be used with a co-monomer strategy. |

Dendrimers are perfectly branched, monodisperse macromolecules with a precisely controlled structure. nih.gov Their synthesis involves a stepwise, repetitive sequence of reactions, which can be approached in two primary ways: the divergent method, where growth extends outwards from a central core, and the convergent method, where pre-synthesized dendritic wedges (dendrons) are attached to a core in the final step. nih.govcmu.edu

The 1,3,5-substitution pattern of the hydroxyl groups makes this compound an ideal candidate to act as a trivalent core molecule for divergent dendrimer synthesis. researchgate.net Dendrons can be systematically built upon the three hydroxyl groups through iterative reaction sequences, such as etherification or esterification, with each sequence adding a new "generation" to the dendrimer, exponentially increasing the number of terminal functional groups. nih.gov

Conversely, the single ethynyl group allows this compound to be used as a building block in convergent synthesis. The hydroxyl groups can be used to construct a dendron, which is then capped with the ethynyl-functionalized core. Alternatively, the ethynyl group itself can be the reactive site for attachment to a growing dendron or core via reactions like the copper-catalyzed alkyne-azide cycloaddition ("click chemistry") or Sonogashira coupling. instras.com The alkyne cyclotrimerization reaction, catalyzed by transition metals, offers another powerful strategy where three ethynyl-functionalized dendrons can be coupled to form a new benzene (B151609) ring as the dendrimer's core. cmu.edu

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures extending in two or three dimensions. mdpi.com Their synthesis relies on the use of geometrically defined building blocks that polymerize through reversible reactions, allowing for "error-correction" and the formation of a crystalline lattice. nih.gov

The C₃-symmetric nature of the 1,3,5-triol substitution on the benzene ring makes this compound a promising precursor for 2D COFs with hexagonal pore structures. The hydroxyl groups can, for example, undergo condensation with 1,4-benzenediboronic acid to form boronate ester linkages, a common and reversible bond used in COF synthesis. The resulting 2D sheets would stack to form a porous, low-density material. rsc.org

Furthermore, the ethynyl functionality provides a route to C-C bonded COFs, which are known for their exceptional chemical stability compared to more common imine- or boronate ester-linked frameworks. nih.govnih.gov An irreversible reaction, such as a Brønsted acid-catalyzed aldol (B89426) cyclotrimerization or a metal-catalyzed alkyne cyclotrimerization, could be employed to create robust, fully conjugated 2D polymers. nih.gov While the irreversibility of such reactions makes achieving high crystallinity more challenging, strategies involving two-step processes, where an intermediate film is formed through reversible interactions before being converted to the final covalent network, are being developed. chemrxiv.org These materials are highly sought after for applications in gas storage, separation, and catalysis. mdpi.com

Conjugated Systems and Electronic Materials

Polymerization of this compound through its ethynyl group leads to the formation of conjugated polymers, where alternating single and multiple bonds create a delocalized π-electron system along the polymer backbone. These materials exhibit interesting electronic and optical properties.

Polymers containing arylene ethynylene units are known to be highly luminescent. The polymerization of this compound can produce hyperbranched or linear poly(aryleneethynylene)s. The extended π-conjugation in these systems significantly lowers the HOMO-LUMO gap, enabling absorption and emission of light in the visible spectrum. Research on analogous structures has shown that hyperbranched polyarylenes can exhibit tunable light-emitting properties. researchgate.net

Furthermore, star-shaped compounds based on a 1,3,5-trisubstituted benzene core have been shown to be effective blue-light emitters. rsc.org Oligomers or dendrimers synthesized from this compound would possess a similar star-shaped geometry, suggesting they could be designed as highly efficient luminescent materials. The hydroxyl groups provide an additional avenue for tuning the electronic properties through chemical modification or by influencing intermolecular interactions, such as hydrogen bonding, which can affect the solid-state emission characteristics.

Table 2: Luminescent Properties of Related Conjugated Systems

Compound/Polymer Class Core Structure Emission Color Quantum Yield (ΦF) Reference
Star-shaped Compounds 1,3,5-Trisubstituted Benzene Blue 0.16 - 0.78 rsc.org
Substituted Polyacetylenes Polyacetylene Backbone Green Not specified researchgate.net

The luminescent and electro-active properties of polymers derived from this compound make them attractive candidates for use in organic electronic and optical devices. Materials that emit light upon electrical stimulation can be used as the emissive layer in organic light-emitting diodes (OLEDs). For example, substituted polyacetylenes have been successfully used to fabricate electroluminescent cells that emit green light. researchgate.net Similarly, blue-emitting materials based on 1,3,5-trisubstituted benzene cores have been incorporated into electroluminescent devices. rsc.org

The ability to process these polymers from solution—a property enhanced by the hyperbranched architecture or by modifying the hydroxyl groups to improve solubility—is a major advantage for fabricating large-area, low-cost devices via printing or coating techniques. The hydroxyl groups also provide a means to anchor the active material to electrode surfaces or other layers within a device, potentially improving device stability and performance. Beyond OLEDs, the conductivity and charge-transporting capabilities of these conjugated systems could allow for their use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

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Therefore, it is not possible to provide an article that meets the specified requirements for detailed research findings and data tables, as the foundational information for such a document is not available in the public domain. The inquiry into the advanced applications of this particular compound did not yield any results that would allow for a scientifically accurate and informative composition as outlined.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of 2-ethynylbenzene-1,3,5-triol chemistry will undoubtedly be driven by the development of innovative and efficient synthetic methodologies. While the direct synthesis has yet to be extensively documented, several plausible routes can be envisioned based on established organic transformations. A primary strategy would likely involve the direct ethynylation of phloroglucinol (B13840). However, controlling the regioselectivity to achieve mono-substitution at the 2-position presents a significant challenge that warrants investigation into advanced catalytic systems and protecting group strategies.

Further derivatization of the this compound scaffold opens up a vast chemical space for exploration. The three hydroxyl groups of the phloroglucinol ring and the terminal alkyne offer orthogonal handles for a multitude of chemical modifications. nih.gov

Table 1: Potential Derivatization Reactions for this compound

Functional GroupReaction TypePotential Reagents and ConditionsResulting Functionality
Hydroxyl GroupsEtherificationAlkyl halides, base (e.g., K₂CO₃)Alkoxy groups for solubility modification
EsterificationAcyl chlorides, acid anhydridesEster groups for property tuning
SilylationSilyl (B83357) chlorides (e.g., TBDMSCl)Silyl ethers for protection/solubility
Ethynyl (B1212043) GroupSonogashira Coupling wikipedia.orglibretexts.orgAryl/vinyl halides, Pd/Cu catalyst, baseAryl/vinyl-alkyne linkages for extended conjugation
Click Chemistry (CuAAC) acs.orgnih.govAzide-containing molecules, Cu(I) catalyst1,2,3-triazole linkages for modular assembly
Glaser CouplingOxidizing agent, Cu catalystDiyne linkages for polymer formation

The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction, stands out as a particularly promising avenue for elaborating the structure of this compound. wikipedia.orglibretexts.org This reaction would enable the facile introduction of a wide array of aryl and vinyl substituents, leading to the creation of extended π-conjugated systems with tailored electronic and photophysical properties. Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and modular approach to link this compound to other molecular building blocks, including polymers, biomolecules, and nanoparticles. acs.orgnih.gov

Advanced Computational Modeling of Complex Assemblies

The inherent ability of the phloroglucinol moiety to engage in extensive hydrogen bonding makes this compound a prime candidate for the construction of intricate supramolecular assemblies. nih.govmdpi.com Computational modeling will be an indispensable tool for predicting and understanding the formation and behavior of these complex structures.

Advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide invaluable insights into:

Self-Assembly: Predicting the most stable and likely aggregation states of this compound and its derivatives, including the formation of dimers, oligomers, and potentially larger, well-defined architectures like capsules or nanotubes. researchgate.net

Host-Guest Chemistry: Modeling the encapsulation of small molecules or ions within the cavities of self-assembled structures, paving the way for applications in sensing, catalysis, and drug delivery.

Table 2: Illustrative Computational Parameters for Modeling Phloroglucinol-based Assemblies

ParameterComputational MethodInformation Gained
Intermolecular Interaction EnergiesDFT with dispersion correction (e.g., B3LYP-D3)Stability of hydrogen-bonded and π-stacked dimers/oligomers
Assembly DynamicsMolecular Dynamics (MD) SimulationsTime-evolution and stability of larger aggregates in solution
Cavity Size and ShapeMolecular Surface AnalysisPotential for host-guest complexation
Spectroscopic PropertiesTime-Dependent DFT (TD-DFT)Prediction of UV-Vis and fluorescence spectra

By leveraging these computational tools, researchers can rationally design and target specific supramolecular structures with desired properties, accelerating the discovery of new functional materials.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a powerful strategy for combining the desirable properties of both material classes. The hydroxyl groups of the this compound core provide ideal anchor points for grafting onto the surface of inorganic materials such as silica, titania, or gold nanoparticles. This functionalization can be achieved through well-established surface chemistry techniques.

The ethynyl group then serves as a reactive handle for subsequent "on-surface" modifications. For instance, click chemistry could be employed to attach a wide range of functional molecules, including catalysts, photoactive dyes, or bioactive ligands, to the surface of the modified inorganic material. acs.orgnih.gov This approach could lead to the development of:

Novel Heterogeneous Catalysts: Where the inorganic support provides high surface area and stability, and the organic moiety creates a specific and tunable catalytic environment.

Advanced Sensors: With the inorganic component providing a robust platform and the organic layer offering selective recognition capabilities.

Tailored Nanocomposites: Where the properties of the inorganic nanoparticles are modulated by the covalently attached organic shell.

Development of Smart Materials with Tunable Properties

"Smart" materials, which respond to external stimuli such as light, heat, or chemical changes, are at the forefront of materials science. The unique combination of functional groups in this compound makes it an excellent building block for such materials.

The ethynyl group, in particular, can be exploited for the creation of responsive polymers. For example, the thermal or catalytic polymerization of the alkyne can lead to the formation of highly cross-linked, rigid polymers. By incorporating this compound into a polymer backbone, it may be possible to create thermosetting materials with high thermal stability and desirable mechanical properties. acs.org

Furthermore, the derivatization of the hydroxyl groups could be used to introduce stimuli-responsive moieties. For instance, the attachment of photo-isomerizable groups like azobenzenes could lead to materials that change their shape or properties upon irradiation with light. Similarly, the incorporation of pH-sensitive groups could result in materials that respond to changes in acidity.

Synergistic Research Across Sub-Disciplines of Chemistry

The full potential of this compound will be best realized through a collaborative and interdisciplinary research approach. The exploration of this molecule will require expertise from various fields of chemistry:

Synthetic Organic Chemistry: To develop efficient and selective methods for the synthesis and derivatization of the core molecule.

Supramolecular Chemistry: To investigate the self-assembly behavior and design complex, functional architectures. nih.govmdpi.com

Computational and Theoretical Chemistry: To model and predict the properties and behavior of individual molecules and their assemblies. researchgate.net

Materials Science and Polymer Chemistry: To integrate the molecule into novel materials and explore their macroscopic properties and applications. numberanalytics.comijrar.org

Surface Science: To study the interaction of the molecule with inorganic surfaces for the creation of hybrid materials.

By fostering collaborations across these sub-disciplines, the scientific community can accelerate the translation of fundamental knowledge about this compound into tangible technological advancements.

While the journey of exploring this compound has just begun, the path forward is illuminated by the extensive knowledge of its constituent functional groups. The strategic combination of the hydrogen-bonding capabilities of the phloroglucinol core and the versatile reactivity of the ethynyl group positions this molecule as a highly promising platform for innovation. From the rational design of complex supramolecular structures to the development of advanced hybrid and smart materials, the future of this compound research is rich with opportunities for fundamental discovery and practical application.

Q & A

Basic: What synthetic strategies are recommended for 2-Ethynylbenzene-1,3,5-triol?

Answer:
A robust approach involves Sonogashira coupling to introduce the ethynyl group to a pre-functionalized benzene-1,3,5-triol scaffold. For example:

  • Step 1: Protect hydroxyl groups using trimethylsilyl (TMS) or acetyl groups to avoid side reactions.
  • Step 2: Perform palladium-catalyzed coupling between a halogenated intermediate (e.g., 2-iodobenzene-1,3,5-triol) and ethynyltrimethylsilane.
  • Step 3: Deprotect under mild acidic conditions (e.g., HCl/MeOH) to recover free hydroxyl groups.
    Reaction conditions (temperature, catalyst loading) must be optimized to prevent over-reduction or decomposition of the ethynyl group. For regioselective functionalization, steric and electronic directing groups should be considered .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Ethynyl protons appear as a singlet near δ 2.5–3.5 ppm. Hydroxyl protons (exchangeable) may require D₂O shake tests.
    • ¹³C NMR: The sp-hybridized carbon of the ethynyl group resonates at ~70–85 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).
  • X-ray Crystallography: Resolves spatial arrangement and hydrogen-bonding networks (critical for supramolecular studies) .

Advanced: How does the ethynyl group influence reactivity compared to halogen or methyl substituents?

Answer:
The ethynyl group introduces π-electron density and linear geometry , enabling unique interactions:

  • Electrophilic Substitution: Ethynyl directs electrophiles to meta/para positions via conjugation, unlike methyl (ortho/para-directing) or halogens (deactivating).
  • Supramolecular Assembly: Ethynyl participates in non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to form coordination polymers or gels. Compare with 2-chloro or 2-methyl analogs, which lack π-conjugation .
    Experimental Validation: Use DFT calculations (B3LYP/6-31G*) to map electron density and compare reaction pathways with halogenated analogs .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge distribution.
  • Molecular Dynamics (MD): Simulate solvent interactions and stability of hydrogen-bonded networks.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Validate with experimental binding assays .

Advanced: How to design experiments for studying supramolecular assembly?

Answer:

  • Derivatization: Synthesize alkylated or acylated derivatives (e.g., mono-ethynyl triol esters) to modulate solubility.
  • Solvent Screening: Test polar (DMSO) vs. non-polar (toluene) solvents for self-assembly into fibers or colloids.
  • Characterization: Use SEM/TEM for morphology and VT-NMR to monitor dynamic equilibria (e.g., "ring-flipping" in cyclohexane-based analogs) .

Methodological: How to address contradictions in reported bioactivity data?

Answer:

  • Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability).
  • Control Experiments: Rule out off-target effects by testing structurally similar analogs (e.g., 2-bromo or 2-methyl derivatives).
  • Statistical Rigor: Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance. Increase sample size to reduce Type II errors .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Answer:

  • Protecting Group Strategy: Use orthogonal protection (e.g., TMS for hydroxyl groups) to direct ethynylation to the desired position.
  • Catalyst Optimization: Screen Pd/Cu catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance selectivity.
  • Kinetic vs. Thermodynamic Control: Adjust reaction temperature and time to favor the desired regioisomer .

Advanced: How to study interactions with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-enzyme complexes. For example, methylphloroglucinol derivatives inhibit fungal CYP51 via π-π stacking and hydrogen bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.